Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZKRCRVDWREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-formyl-4-nitrobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products Formed
Oxidation: Tert-butyl 4-(2-carboxy-4-nitrophenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2-formyl-4-aminophenyl)piperazine-1-carboxylate.
Substitution: Various imine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H21N3O5. It features a piperazine ring substituted with a formyl and nitro group on a phenyl ring, and a tert-butyl ester group. Due to its unique chemical properties, it is used in various chemical research and industrial applications.
Scientific Research Applications
This compound is used in several scientific research fields:
- Chemistry As a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology In the development of biochemical assays and as a probe for studying enzyme activities.
- Industry Used in the synthesis of specialty chemicals and materials with unique properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, related piperazine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and breast cancer models. The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and affecting enzyme activity. The formyl and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The table below compares the target compound with structurally similar derivatives, emphasizing substituent effects on properties and applications:
Substituent Effects on Reactivity and Stability
- Nitro vs. Trifluoromethyl (CF₃): The nitro group (target compound) is a stronger electron-withdrawing group than CF₃ (), increasing electrophilicity at the formyl position. However, CF₃ analogs exhibit superior metabolic stability due to reduced susceptibility to enzymatic reduction .
- Aldehyde Functionality: The formyl group in the target compound and ’s analog enables condensation reactions (e.g., Schiff base formation), whereas its absence in ’s compound limits such reactivity .
- Stability in Biological Media: Compounds with triazolyl or fluorophenyl groups (e.g., ’s 1a/1b) degrade in simulated gastric fluid, suggesting that nitro or CF₃ substituents may confer better stability under similar conditions .
Crystallographic and Computational Insights
- Crystal Packing: ’s nitro-substituted analog exhibited planar geometry via X-ray diffraction, with hydrogen bonding influencing crystal packing—a property shared with the target compound .
- DFT Studies: Frontier molecular orbital analysis of ’s compound revealed low HOMO-LUMO gaps, suggesting high reactivity, a trait likely amplified by the target’s formyl group .
Biological Activity
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by a piperazine ring substituted with a tert-butyl group and a nitrophenyl moiety. Its molecular formula is , and it has been synthesized through various methods involving nucleophilic substitutions and other organic reactions.
Synthesis Example :
A typical synthesis involves the reaction of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate with reducing agents to yield the corresponding amine derivative. For instance, a method using ammonium chloride and iron in ethanol and water at elevated temperatures has been reported, resulting in high yields of the desired product .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, related piperazine derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and breast cancer models. The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has been noted for its activity against Wee-1 kinase, a critical regulator of the cell cycle. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, making it a target for combination therapies .
Study 1: Activity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was among the most active compounds tested, exhibiting an IC50 value of approximately 700 nM against breast cancer cells. This suggests a potent ability to inhibit cell growth and induce apoptosis in these cells.
Another investigation focused on the mechanism of action of this compound. It was found to induce G2/M phase arrest in the cell cycle, leading to increased apoptosis rates. This effect was correlated with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology .
Comparative Data Table
| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 700 | Breast Cancer | G2/M Phase Arrest |
| Related Piperazine Derivative A | 900 | Leukemia | Apoptosis Induction |
| Related Piperazine Derivative B | 500 | Lung Cancer | Cell Cycle Regulation |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves three key steps:
Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine core .
Substitution Reactions : Introduce the nitro and formyl groups via electrophilic aromatic substitution. For example, nitration using nitric acid/sulfuric acid followed by formylation with DMF/POCl₃ (Vilsmeier-Haack reaction) .
Boc Protection : Protect the piperazine nitrogen using tert-butyl chloroformate in the presence of a base like triethylamine .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the phenyl and piperazine rings. For instance, the formyl proton appears as a singlet at ~10 ppm in ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry and confirm bond angles/geometry (e.g., C–H…O interactions in crystal packing) .
- Mass Spectrometry (LCMS) : Verify molecular weight (e.g., [M+H]+ at m/z 375.4) and fragmentation patterns .
Q. How can reaction conditions be optimized to improve yield during Boc protection?
- Methodological Answer :
- Solvent Choice : Use anhydrous dichloromethane (DCM) to minimize hydrolysis of tert-butyl chloroformate .
- Base Selection : Triethylamine (TEA) outperforms weaker bases like NaHCO₃ in scavenging HCl .
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions .
- Yield Data : Under optimized conditions, yields ≥85% are achievable .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference X-ray data (e.g., torsion angles) with DFT-optimized structures to validate geometry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H…O vs. N–H…O) to explain packing discrepancies .
- Case Study : In tert-butyl piperazine derivatives, crystal structures often show twisted conformations due to steric hindrance, which NMR may not resolve .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modification : Replace the nitro group with cyano or trifluoromethyl groups to assess electronic effects on reactivity .
- Coupling Reactions : Use Suzuki-Miyaura coupling to introduce heteroaryl groups at the phenyl ring (e.g., pyridinyl derivatives) .
- Biological Testing : Screen derivatives for enzyme inhibition (e.g., prolyl hydroxylase) using in vitro assays .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., Bruton’s tyrosine kinase). Prioritize binding poses with the lowest ΔG values .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors to identify key interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
